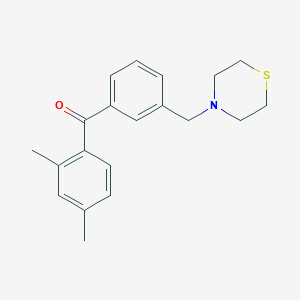

2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly used as a photoinitiator in the polymer industry and as a UV filter in cosmetic products. The compound has the molecular formula C20H23NOS and a molecular weight of 325.47 g/mol .

Vorbereitungsmethoden

The synthesis of 2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,4-dimethylbenzoyl chloride with 3’-thiomorpholinomethyl benzene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as recrystallization and distillation to ensure the high quality of the final product .

Analyse Chemischer Reaktionen

2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone has a wide range of scientific research applications:

Chemistry: It is used as a photoinitiator in the polymerization of various monomers, aiding in the formation of polymers with specific properties.

Biology: The compound is studied for its potential use in biological assays and as a probe for studying protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.

Industry: In addition to its use as a photoinitiator, it is employed as a UV filter in cosmetic products to protect against harmful UV radiation.

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon exposure to UV light, the compound generates reactive species such as free radicals, which initiate polymerization reactions in monomers. This property makes it an effective photoinitiator in the polymer industry.

In biological systems, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various cellular pathways.

Vergleich Mit ähnlichen Verbindungen

2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

Benzophenone: A simpler structure without the thiomorpholine group, commonly used as a UV filter.

4-Methylbenzophenone: Similar to benzophenone but with a methyl group, used in similar applications.

2-Hydroxy-4-methoxybenzophenone:

The uniqueness of 2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone lies in its thiomorpholine group, which enhances its photoinitiating properties and broadens its range of applications .

Biologische Aktivität

2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone is a benzophenone derivative that has garnered attention for its diverse applications in chemistry and biology. This compound is primarily recognized for its role as a photoinitiator in polymerization processes and as a UV filter in cosmetic products. However, its biological activity is of significant interest, particularly regarding its interactions with biological systems and potential therapeutic applications.

- Molecular Formula : C20H23NOS

- Molecular Weight : 325.47 g/mol

- Structure : The compound features a thiomorpholine group, which enhances its reactivity and solubility in biological systems.

The biological activity of this compound is primarily attributed to its ability to absorb UV light and generate reactive species upon photochemical activation. These reactive species can initiate polymerization reactions or interact with biomolecules such as proteins and nucleic acids, potentially modulating their functions.

Biological Applications

- Photoinitiators in Polymer Chemistry : The compound's ability to initiate polymerization upon UV exposure makes it valuable in the production of polymers used in various applications, including coatings and adhesives.

- Biological Assays : It serves as a probe for studying protein-ligand interactions, providing insights into molecular recognition processes.

- Drug Delivery Systems : Research is ongoing to explore its potential use in drug delivery mechanisms, leveraging its photochemical properties to release therapeutic agents selectively.

Study 1: Protein Interaction Studies

A study investigated the interaction of this compound with various proteins. The results indicated that the compound could effectively bind to target proteins, influencing their activity. This binding was characterized using spectroscopic methods, revealing conformational changes in the protein structure upon interaction.

Study 2: Cytotoxicity Assessment

Research conducted on the cytotoxic effects of this compound on human cell lines demonstrated that it exhibits dose-dependent cytotoxicity. At higher concentrations, significant cell death was observed, suggesting potential applications in targeted cancer therapies where selective toxicity is desired.

Study 3: Phototoxicity Evaluation

In vitro studies assessed the phototoxic effects of this compound on skin cells. The findings showed that exposure to UV light significantly increased cell damage markers, highlighting the importance of understanding the safety profile of this compound when used in cosmetic formulations.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Thiomorpholine group | Photoinitiator; protein interaction probe |

| Benzophenone | No thiomorpholine group | UV filter; less reactive |

| 4-Methylbenzophenone | Methyl substitution | Similar UV filtering properties |

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-6-7-19(16(2)12-15)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMXOZAULKTQLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643371 |

Source

|

| Record name | (2,4-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-13-8 |

Source

|

| Record name | (2,4-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.